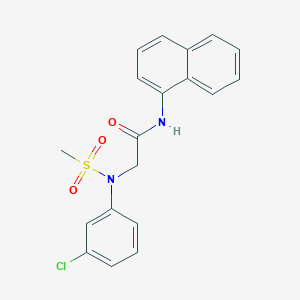![molecular formula C19H27N3O3S B6121816 2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)
2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPE, and it has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of DMPE is not yet fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and glutamate. DMPE has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic and anxiolytic effects. Additionally, DMPE has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons, suggesting its neuroprotective effects.
Biochemical and Physiological Effects
DMPE has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of BDNF expression, and the inhibition of oxidative stress and inflammation. These effects may contribute to its potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DMPE has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological profile. However, one limitation of DMPE is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of DMPE, including the development of new drugs based on its pharmacological profile, the exploration of its potential therapeutic applications in the treatment of neurological disorders, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of DMPE for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DMPE involves a multistep process that starts with the reaction of 3,5-dimethoxybenzaldehyde and 2-(2-aminoethoxy)ethanol in the presence of a catalyst to form the intermediate product, 2-(3,5-dimethoxybenzyl)-2-(2-hydroxyethoxy)ethanol. This intermediate product is then reacted with thioacetic acid to form the thioester intermediate, which is subsequently reacted with 2-(2-chloroethyl)piperazine to form DMPE.
Applications De Recherche Scientifique
DMPE has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, depression, and anxiety. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the development of new drugs. Additionally, DMPE has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-24-17-9-15(10-18(11-17)25-2)12-22-6-5-21(13-16(22)3-7-23)14-19-20-4-8-26-19/h4,8-11,16,23H,3,5-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHQXAJZKGUJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)


![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6121835.png)